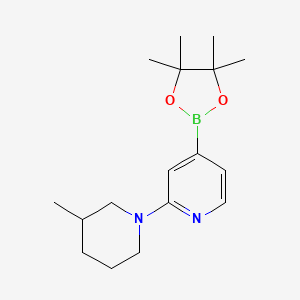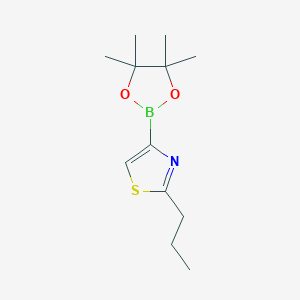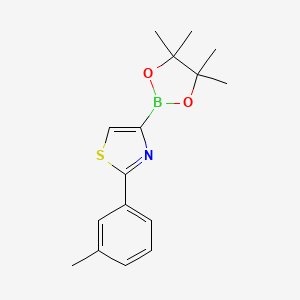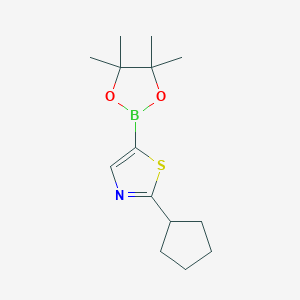
2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester, also known as MPP-PBA, is an organic compound that is used as a building block in organic synthesis. It is a versatile reagent that can be used as a catalyst, a ligand, a coupling agent, and a protecting group. MPP-PBA has a wide range of applications in organic synthesis. In addition, it is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic products.
Mechanism of Action
The mechanism of action of 2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester is complex. It is believed that the reaction proceeds through a dehydration reaction, which results in the formation of an ester. This is followed by a nucleophilic substitution reaction, which results in the formation of a new bond between the two reactants. The reaction is catalyzed by a base, such as potassium carbonate or potassium hydroxide.
Biochemical and Physiological Effects
2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester has been studied for its potential biochemical and physiological effects. Studies have shown that it can inhibit the growth of certain bacteria, fungi, and viruses. In addition, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. However, further research is needed to fully understand the biochemical and physiological effects of 2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester.
Advantages and Limitations for Lab Experiments
2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester has several advantages for lab experiments. It is a versatile reagent that can be used as a catalyst, a ligand, a coupling agent, and a protecting group. In addition, it is relatively inexpensive and easy to synthesize. However, it is also important to note that 2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester is a hazardous substance and should be handled with caution.
Future Directions
There are several potential future directions for research on 2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester. These include further studies on its biochemical and physiological effects, as well as its use as a catalyst and a ligand in organic synthesis. In addition, research could be conducted on the development of new methods for the synthesis of 2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester, as well as the development of new materials and compounds using 2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester. Finally, further research could be conducted on the use of 2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester in the synthesis of pharmaceuticals and agrochemicals.
Synthesis Methods
2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester can be synthesized by the reaction of 4-pyridineboronic acid and 3-methylpiperidine. The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature. The reaction proceeds through a dehydration reaction, which results in the formation of an ester. The reaction can be catalyzed by a base such as potassium carbonate or potassium hydroxide.
Scientific Research Applications
2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester is widely used in scientific research. It is used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a protecting group in peptide synthesis. In addition, it is also used in the synthesis of pharmaceuticals and agrochemicals. It has also been used in the synthesis of novel materials, such as polymers, nanomaterials, and metal complexes.
properties
IUPAC Name |
2-(3-methylpiperidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O2/c1-13-7-6-10-20(12-13)15-11-14(8-9-19-15)18-21-16(2,3)17(4,5)22-18/h8-9,11,13H,6-7,10,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGOYEQJOIBRTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCCC(C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylpiperidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














